

# NEO2734 Off-Target Binding Profile: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target binding profile of **NEO2734**, a dual inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins and the CREB-binding protein (CBP) and E1A binding protein p300 histone acetyltransferases (HATs). The performance of **NEO2734** is compared with other selective inhibitors targeting these epigenetic regulators. All presented data is based on publicly available experimental results.

## **Executive Summary**

**NEO2734** is a potent and orally active dual inhibitor of BET bromodomains (BRD2, BRD3, BRD4, and BRDT) and the bromodomains of CBP and p300.[1][2] It exhibits high affinity for its intended targets.[1] While characterized as a selective inhibitor, a comprehensive understanding of its off-target interactions is crucial for predicting potential side effects and for the design of future targeted therapies. This guide summarizes the available binding data for **NEO2734** and compares it to other well-characterized inhibitors of the same target classes.

## **On-Target and Off-Target Binding Profiles**

The binding affinity of **NEO2734** and selected alternative inhibitors was determined using various in vitro assays. The BROMOscan® platform (Eurofins DiscoverX) is a competitive binding assay used to determine dissociation constants (Kd) for a wide range of bromodomains. Other techniques such as AlphaScreen® and Fluorescence Polarization are also employed to assess inhibitor potency.



**Binding Affinity of NEO2734 and Comparators** 

Compound	Target	Kd (nM)	Assay Type	Reference
NEO2734	BRD2	single-digit nM	BROMOscan®	[1]
BRD3	single-digit nM	BROMOscan®	[1]	
BRD4	single-digit nM	BROMOscan®		
BRDT	single-digit nM	BROMOscan®		
СВР	19	BROMOscan®		
EP300	31	BROMOscan®		
Molibresib (iBET-762)	BRD2, BRD3, BRD4	Not specified	BROMOscan®	
СВР	No binding detected	BROMOscan®		
EP300	No binding detected	BROMOscan®		
JQ1	BRD2 (BD1)	128	ITC	_
BRD4 (BD1)	77 (IC50)	AlphaScreen®		_
CPI-637	СВР	30 (IC50)	TR-FRET	
EP300	51 (IC50)	TR-FRET		
BRD9	730 (IC50)	TR-FRET		

Note: While **NEO2734** is reported to have high specificity for BET and CBP/EP300 bromodomains compared to other bromodomain-containing proteins, comprehensive screening data against a broader panel of off-target proteins (e.g., kinases, GPCRs, ion channels) is not publicly available. The same limitation applies to the comparator compounds, for which full off-target profiles are not readily accessible in the public domain. For CPI-637, off-target activity has been noted for BRD9.

## **Signaling Pathways and Experimental Workflows**

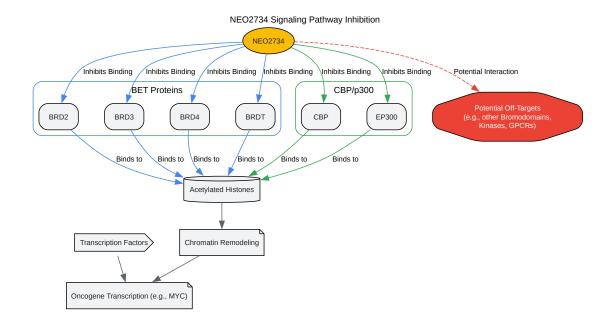




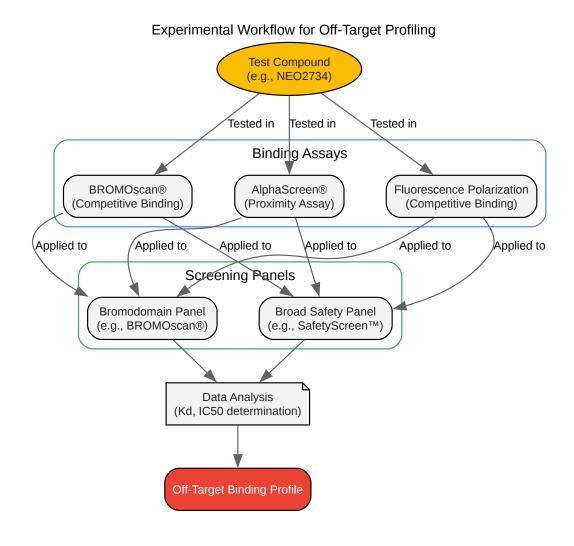


To visualize the mechanism of action and the methods for assessing off-target binding, the following diagrams are provided.









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### References



- 1. Antitumor activity of the dual BET and CBP/EP300 inhibitor NEO2734 PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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